molecular formula C5H7BrF3N B13971863 (S)-3-bromo-1-(trifluoromethyl)pyrrolidine

(S)-3-bromo-1-(trifluoromethyl)pyrrolidine

Cat. No.: B13971863
M. Wt: 218.01 g/mol
InChI Key: SHCNIXQNBJRIJH-BYPYZUCNSA-N
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Description

(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromine atom at the third position and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxidized derivatives, and cyclized heterocycles.

Scientific Research Applications

(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    3-Bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, leading to different stereochemical properties.

    3-Chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine results in altered reactivity and biological activity.

    3-Bromo-1-(difluoromethyl)pyrrolidine: Replacement of the trifluoromethyl group with a difluoromethyl group changes the compound’s electronic properties.

Uniqueness: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C5H7BrF3N

Molecular Weight

218.01 g/mol

IUPAC Name

(3S)-3-bromo-1-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m0/s1

InChI Key

SHCNIXQNBJRIJH-BYPYZUCNSA-N

Isomeric SMILES

C1CN(C[C@H]1Br)C(F)(F)F

Canonical SMILES

C1CN(CC1Br)C(F)(F)F

Origin of Product

United States

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